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Compound of Interest

Compound Name: 2-(1,3-Benzothiazol-2-yl)aniline

Cat. No.: B182507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the heterocyclic compound 2-(1,3-Benzothiazol-2-yl)aniline (CAS No: 29483-73-6). The

information presented herein is crucial for the identification, characterization, and quality control

of this important chemical entity in research and development settings. The molecular structure

of 2-(1,3-Benzothiazol-2-yl)aniline consists of a benzothiazole ring system linked to an aniline

moiety at the 2-position. This arrangement of aromatic and heteroaromatic rings gives rise to a

unique spectroscopic signature.

Molecular and Physical Properties
Property Value Source

Molecular Formula C₁₃H₁₀N₂S --INVALID-LINK--

Molecular Weight 226.30 g/mol --INVALID-LINK--

IUPAC Name 2-(1,3-benzothiazol-2-yl)aniline --INVALID-LINK--

CAS Number 29483-73-6 --INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For 2-(1,3-Benzothiazol-2-yl)aniline, both ¹H and ¹³C NMR provide detailed information about
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the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-(1,3-Benzothiazol-2-yl)aniline is characterized by signals in

the aromatic region, typically between 6.10 and 8.10 ppm.[1] The exact chemical shifts and

coupling constants can vary slightly depending on the solvent and concentration used. The

protons of the aniline and benzothiazole rings exhibit complex splitting patterns due to spin-

spin coupling.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ 7.9 - 8.1 d ~ 8.0 H-4'

~ 7.8 - 7.9 d ~ 8.0 H-7'

~ 7.3 - 7.5 m - H-5', H-6'

~ 7.2 - 7.3 t ~ 7.5 H-5

~ 6.8 - 7.0 m - H-3, H-4, H-6

~ 5.0 - 6.0 br s - -NH₂

Note: This is a predicted spectrum based on data from related compounds. The broad singlet

for the -NH₂ protons is due to quadrupole broadening and exchange with residual water in the

solvent.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

carbons attached to heteroatoms (N and S) and those in the aromatic rings will have distinct

chemical shifts.

Table 2: ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment

~ 168 C-2'

~ 153 C-7a'

~ 148 C-2

~ 134 C-3a'

~ 131 C-6

~ 129 C-4

~ 126 C-5'

~ 125 C-6'

~ 122 C-4'

~ 121 C-5

~ 118 C-1

~ 116 C-3

Source: Adapted from publicly available spectral data.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-(1,3-Benzothiazol-2-yl)aniline will show characteristic absorption bands for the

N-H, C-H, C=N, C=C, and C-S bonds.

Table 3: IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Medium, Sharp

N-H stretching (asymmetric

and symmetric) of the primary

amine

3100 - 3000 Medium Aromatic C-H stretching

~ 1620 Strong
C=N stretching of the

benzothiazole ring

1600 - 1450 Medium to Strong Aromatic C=C ring stretching

~ 1315 Medium C-N stretching

~ 750 Strong
C-H out-of-plane bending for

ortho-disubstituted benzene

~ 700 Medium C-S stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-(1,3-Benzothiazol-2-yl)aniline, the molecular ion peak (M⁺) is expected

at m/z 226.

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Proposed Fragment

226 High [C₁₃H₁₀N₂S]⁺ (Molecular Ion)

199 Moderate [M - HCN]⁺

135 High [C₇H₅N₂S]⁺

91 Moderate [C₆H₅N]⁺

The fragmentation pattern will be influenced by the stability of the benzothiazole ring and the

aniline moiety.
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Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized for the instrument being used.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-(1,3-Benzothiazol-2-yl)aniline in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

Spectral width: -2 to 12 ppm

¹³C NMR Acquisition:

Number of scans: 1024-4096

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy
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Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition:

Scan range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Data Processing: A background spectrum of a pure KBr pellet should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Acquisition: Scan a mass range of m/z 40-500.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure of the fragments.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2-(1,3-Benzothiazol-2-yl)aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(1,3-Benzothiazol-2-
yl)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182507#spectroscopic-data-of-2-1-3-benzothiazol-2-
yl-aniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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